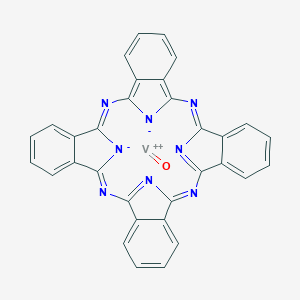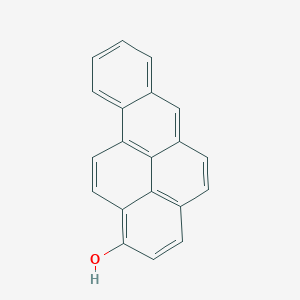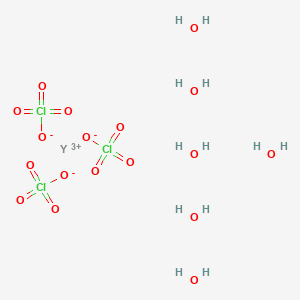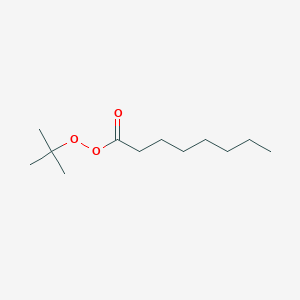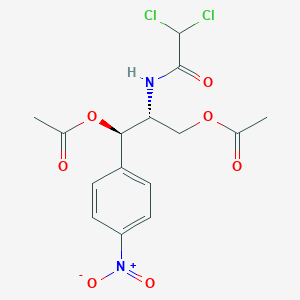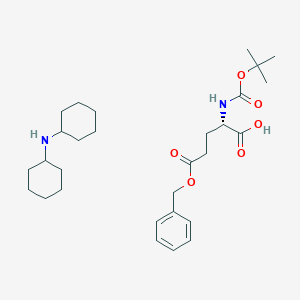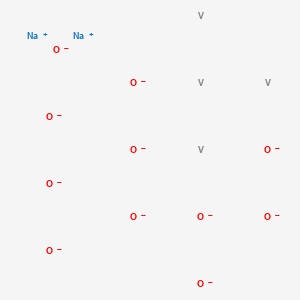
Sodium tetravanadate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium tetravanadate is a chemical compound with the molecular formula Na4V10O28. It is a vanadium-containing compound that has been widely used in scientific research due to its unique properties. This compound is highly soluble in water and has been used as a reagent in various biochemical and physiological studies.
Mechanism Of Action
Sodium tetravanadate has been shown to inhibit protein tyrosine phosphatases (PTPs). PTPs are enzymes that remove phosphate groups from tyrosine residues in proteins. Inhibition of PTPs leads to an increase in the phosphorylation of tyrosine residues in proteins, which can activate various signaling pathways. Sodium tetravanadate has also been shown to activate protein kinase C (PKC) and increase intracellular calcium levels.
Biochemical And Physiological Effects
Sodium tetravanadate has been shown to have various biochemical and physiological effects. It has been shown to activate insulin signaling pathways and improve insulin sensitivity. It has also been shown to inhibit cell proliferation and induce cell death in cancer cells. Additionally, sodium tetravanadate has been shown to have anti-inflammatory effects and reduce oxidative stress.
Advantages And Limitations For Lab Experiments
Sodium tetravanadate has several advantages for lab experiments. It is highly soluble in water, which makes it easy to prepare solutions of known concentrations. It is also stable under normal laboratory conditions. However, sodium tetravanadate has some limitations. It is a potent inhibitor of PTPs, which can interfere with the normal functioning of cells. Additionally, sodium tetravanadate can be toxic to cells at high concentrations.
Future Directions
There are several future directions for research on sodium tetravanadate. One area of research is the development of more potent and selective inhibitors of PTPs. Another area of research is the investigation of the anti-cancer properties of sodium tetravanadate. Additionally, there is a need for more research on the mechanism of action of sodium tetravanadate and its effects on various signaling pathways.
Conclusion:
Sodium tetravanadate is a vanadium-containing compound that has been extensively used in scientific research. It has been used as a reagent in various biochemical and physiological studies. It has been shown to inhibit PTPs, activate PKC, and have various biochemical and physiological effects. Sodium tetravanadate has advantages for lab experiments, but also has limitations. There are several future directions for research on sodium tetravanadate, including the development of more potent and selective inhibitors of PTPs and investigation of its anti-cancer properties.
Synthesis Methods
Sodium tetravanadate can be synthesized using various methods. One of the most common methods is the reaction of vanadium pentoxide with sodium hydroxide. This reaction produces sodium metavanadate, which is then oxidized to form sodium tetravanadate. Another method involves the reaction of vanadium oxide with sodium carbonate and hydrogen peroxide. This method is preferred for industrial-scale production of sodium tetravanadate.
Scientific Research Applications
Sodium tetravanadate has been extensively used in scientific research due to its unique properties. It has been used as a reagent in various biochemical and physiological studies. It has been used as a model compound for studying the mechanism of action of vanadium-containing compounds. It has also been used as a catalyst in various organic reactions.
properties
CAS RN |
12058-74-1 |
|---|---|
Product Name |
Sodium tetravanadate |
Molecular Formula |
Na2O11V4-20 |
Molecular Weight |
425.74 g/mol |
IUPAC Name |
disodium;oxygen(2-);vanadium |
InChI |
InChI=1S/2Na.11O.4V/q2*+1;11*-2;;;; |
InChI Key |
MEUWLDYIOXEQMU-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[V].[V].[V].[V] |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[V].[V].[V].[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



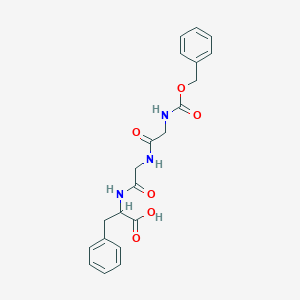
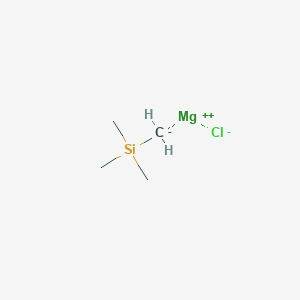
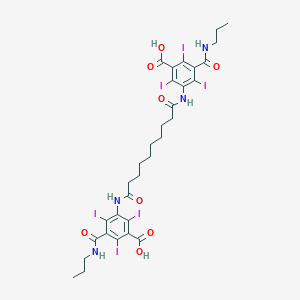
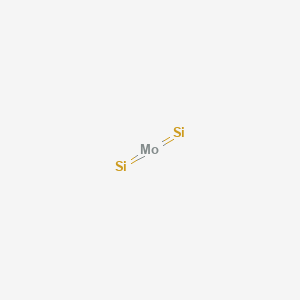
![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)
